Methyl 2-(quinoline-8-sulfonamido)benzoate
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Overview
Description
Methyl 2-(quinoline-8-sulfonamido)benzoate is an organic compound with the molecular formula C17H14N2O4S and a molecular weight of 342.37 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. It features a quinoline moiety attached to a benzoate group through a sulfonamide linkage, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(quinoline-8-sulfonamido)benzoate typically involves the reaction of quinoline-8-sulfonyl chloride with methyl 2-aminobenzoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(quinoline-8-sulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The nitro group in the quinoline moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinoline-8-sulfonic acid derivatives.
Reduction: Quinoline-8-amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(quinoline-8-sulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(quinoline-8-sulfonamido)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline and sulfonamide moieties. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: Shares the quinoline and sulfonamide moieties but lacks the benzoate group.
Methyl 2-aminobenzoate: Contains the benzoate group but lacks the quinoline and sulfonamide moieties.
Sulfonimidates: Similar sulfur-containing compounds with different functional groups and applications.
Uniqueness
Methyl 2-(quinoline-8-sulfonamido)benzoate is unique due to its combination of quinoline, sulfonamide, and benzoate moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 2-(quinolin-8-ylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-17(20)13-8-2-3-9-14(13)19-24(21,22)15-10-4-6-12-7-5-11-18-16(12)15/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPHMFUMDBPESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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